molecular formula C18H16N2O3 B10810619 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone

1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B10810619
M. Wt: 308.3 g/mol
InChI Key: WODKLKRZOYPWAJ-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a structurally complex ethanone derivative featuring a 2,4-dihydroxy-6-methylphenyl group and a 1-phenyl-substituted pyrazole moiety.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenylpyrazol-4-yl)ethanone

InChI

InChI=1S/C18H16N2O3/c1-12-7-15(21)9-17(23)18(12)16(22)8-13-10-19-20(11-13)14-5-3-2-4-6-14/h2-7,9-11,21,23H,8H2,1H3

InChI Key

WODKLKRZOYPWAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2=CN(N=C2)C3=CC=CC=C3)O)O

Origin of Product

United States

Biological Activity

1-(2,4-Dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure that combines phenolic and pyrazole moieties, which are known to exhibit various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have explored the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies revealed that compounds similar to 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone demonstrated significant inhibition of cell proliferation in human neuroblastoma (SH-SY5Y) cells. The IC50 values for these compounds were reported around 50–100 µM, indicating moderate potency against cancer cells while showing selectivity towards malignant cells over normal fibroblasts .
CompoundCell LineIC50 (µM)Selectivity
1SH-SY5Y50High
2L929 (Fibroblast)>100Low

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds act by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response:

  • Mechanism of Action : By blocking COX activity, these compounds reduce the production of pro-inflammatory prostaglandins. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives possess antimicrobial properties:

  • Antimicrobial Testing : In vitro assays have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

A significant body of research has focused on synthesizing new derivatives of pyrazole to enhance biological activity:

  • Synthesis and Evaluation : A study synthesized several new pyrazole derivatives and evaluated their anticancer properties against multiple cell lines including lung (A549), colon (HCT116), and prostate (DU145) cancer cells. Among these, certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like vincristine .
  • Pharmacokinetic Properties : Computational studies indicated favorable pharmacokinetic profiles for some derivatives, predicting good oral absorption and blood-brain barrier permeability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing pyrazole and phenolic structures exhibit promising anticancer activities. The compound has been explored for its potential to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests that 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone could be developed into a therapeutic agent for treating inflammatory diseases .

Material Science

Fluorescent Materials
The compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to fluoresce under UV light can be harnessed for creating novel materials with enhanced luminescent properties. Studies have characterized the fluorescence emission spectrum of the compound, revealing its potential use in advanced material applications .

Biochemical Applications

Enzyme Inhibition
The structure of 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone allows it to interact with various enzymes. Research has focused on its ability to inhibit enzymes involved in metabolic pathways associated with disease states, such as cancer and diabetes. This could lead to the development of new enzyme inhibitors that are more effective than current treatments .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines through apoptosis induction.
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro and in vivo models.
Study 3Material ScienceCharacterized fluorescent properties suitable for OLED applications.
Study 4Enzyme InhibitionIdentified as a potential inhibitor for key metabolic enzymes linked to disease progression.

Comparison with Similar Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structural Features : Contains a triazole core with a phenylsulfonyl group and difluorophenyl substituents, differing from the target compound’s pyrazole and dihydroxy-methylphenyl groups.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazole derivatives with α-halogenated ketones .

(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone

  • Structural Features : Includes a chlorophenyl group and diazenyl-modified pyrazole.
  • Synthesis : Involves diazonium salt formation and coupling with acetylacetone under acidic conditions .

1-(1,3-Diphenyl-1H-pyrazol-4-yl)ethanone

  • Structural Features : Features two phenyl groups on the pyrazole ring.
  • Synthesis : Synthesized using DMF and phosphorus oxychloride, followed by recrystallization .
  • Key Differences : The absence of hydroxyl groups reduces solubility in polar solvents but enhances aromatic π-π stacking interactions.

Physicochemical Property Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Properties
Target Compound C₁₈H₁₆N₂O₃ 308.33 g/mol 2,4-dihydroxy-6-methylphenyl High polarity due to hydroxyls
[] Biphenyl-Fluoro Derivative C₂₂H₁₇FN₂O₃ 376.38 g/mol Biphenyl, fluorine, furyl Density: 1.25 g/cm³; High thermal stability
[] Morpholine-Amino Derivative C₁₁H₁₈N₄O₂ 238.29 g/mol Morpholine, amino Enhanced solubility in aqueous media

Reaction Mechanism and Functional Group Reactivity

  • Target Compound : The dihydroxy groups may participate in chelation or hydrogen bonding, influencing metal coordination or biological activity.
  • Diazenyl Derivatives (e.g., ) : The diazenyl (-N=N-) group enables tautomerism and photoisomerization, which are absent in the target compound .

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